6-(Prop-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-(Prop-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a prop-2-en-1-yl substituent at the 6th position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize high-pressure reactors and advanced catalytic systems to ensure high yields and purity of the final product. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, saturated tetrahydroquinolines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Prop-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Prop-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-(Prop-2-EN-1-YL)-1,2,3,4-tetrahydroquinoline: shares structural similarities with other tetrahydroquinolines and quinoline derivatives.
Quinoline: A parent compound with a similar core structure but without the tetrahydro and prop-2-en-1-yl substituents.
Tetrahydroquinoline: A saturated version of the compound without the prop-2-en-1-yl group.
Uniqueness
The presence of the prop-2-en-1-yl group at the 6th position of the tetrahydroquinoline core imparts unique chemical and biological properties to this compound. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
80574-21-6 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6-prop-2-enyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H15N/c1-2-4-10-6-7-12-11(9-10)5-3-8-13-12/h2,6-7,9,13H,1,3-5,8H2 |
InChI Key |
NXSGQZCYTCHCBO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(C=C1)NCCC2 |
Origin of Product |
United States |
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